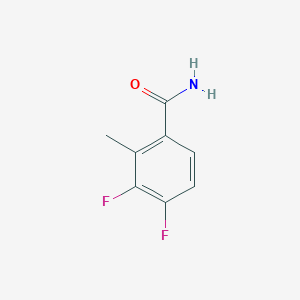

3,4-Difluoro-2-methylbenzamide

Description

Significance of Fluorinated Benzamide (B126) Scaffolds in Modern Chemical Research

Fluorinated benzamide scaffolds are of considerable interest in contemporary chemical research, particularly in the realm of medicinal chemistry. nih.govelsevierpure.com The inclusion of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. nih.govnih.govvictoria.ac.nz This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.govbenthamscience.com

The strategic placement of fluorine on a benzamide framework can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. nih.govnih.gov Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, subtly altering the electronic properties and conformation of a molecule to optimize its interaction with enzymes and receptors. nih.govselvita.comtandfonline.cominformahealthcare.com Consequently, approximately 20% of all commercialized pharmaceuticals contain fluorine, highlighting the impact of this element in drug discovery. wikipedia.org The benzamide moiety itself is a common structural motif in many biologically active compounds, and its combination with fluorine atoms creates a powerful tool for the development of novel therapeutic agents.

Rationale for Focused Investigation of 3,4-Difluoro-2-methylbenzamide within Fluorine Chemistry

The methyl group at the 2-position provides a steric and electronic perturbation that, in combination with the fluorine atoms, allows for fine-tuning of the molecule's three-dimensional shape and reactivity. This specific arrangement of substituents can lead to unique intramolecular interactions and a preferred conformation that may be advantageous for binding to specific biological targets. Researchers are drawn to such precisely substituted molecules to explore the nuanced effects of fluorine on molecular properties and to develop compounds with highly specific biological activities.

Overview of Current Research Trends in Difluorobenzamide Derivatives

Current research on difluorobenzamide derivatives is diverse and expanding. A significant trend involves the synthesis and evaluation of these compounds as potential therapeutic agents across various disease areas. For instance, difluorinated benzamides are being investigated as inhibitors of enzymes such as kinases and as modulators of ion channels. The difluoro substitution pattern is often explored to optimize lead compounds by improving their metabolic stability and pharmacokinetic profiles.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROZSCSWGXWZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Derivatization of 3,4 Difluoro 2 Methylbenzamide

Transformations at the Amide Functional Group

The amide moiety of 3,4-Difluoro-2-methylbenzamide is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The fluorine atoms on the aromatic ring of benzamide (B126) derivatives are susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups, such as the amide, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgyoutube.com In the context of SNAr, the fluoride (B91410) ion is an excellent leaving group. youtube.com The substitution of fluorine atoms allows for the introduction of a wide array of nucleophiles, leading to more complex molecular structures. smolecule.comsmolecule.com This type of reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.

Condensation Reactions of the Amide Moiety

The primary amide group of this compound can participate in various condensation reactions. smolecule.com For instance, amides can be dehydrated to form nitriles, a common transformation in organic synthesis. Another example is the reaction with electrophiles, which can lead to a variety of functionalized products. These reactions broaden the synthetic utility of the parent benzamide. The Weinreb amide approach, involving the reaction of an N-methoxy-N-methylbenzamide with a Grignard reagent, is a well-established method for the synthesis of ketones, and similar principles can be applied to difluoro-substituted benzamides. vulcanchem.com

N-Functionalization and N-Derivatization of Benzamides

The nitrogen atom of the benzamide can be functionalized to create secondary or tertiary amides. researchgate.net This N-derivatization is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a molecule. Methods for N-functionalization include reactions with various electrophiles. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been developed for the amidation of aromatic aldehydes, providing a route to a wide range of N-substituted benzamides. researchgate.net

Aromatic Ring Functionalization Strategies

The aromatic ring of this compound offers multiple sites for functionalization, with the existing substituents directing the regiochemical outcome of these reactions.

Directed ortho-Metalation (DoM) and Complex-Induced Proximity Effects (CIPE) for Regioselective Functionalization of Substituted Benzamides

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cascirp.org The amide group is a potent directing group, facilitating the deprotonation of the ortho position by an organolithium reagent through a complex-induced proximity effect (CIPE). uwindsor.cascirp.org In this compound, the position ortho to the amide at C2 is blocked by the methyl group. Therefore, deprotonation is expected to occur at the other ortho position, C6. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at this position.

The choice of base and solvent is critical in DoM reactions. uwindsor.ca Alkyllithium bases in polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly employed. uwindsor.ca The table below summarizes the directing effects of various functional groups in DoM reactions.

Table 1: Relative Directing Ability of Functional Groups in Directed ortho-Metalation

| Directing Group | Relative Directing Ability |

|---|---|

| -CONH₂ | Strong |

| -F | Moderate |

| -CH₃ | Weak |

Metalation Reactions and Their Regiochemical Outcomes

The regiochemical outcome of metalation reactions on substituted benzamides is influenced by the nature of both the directing group and the metalating agent. scirp.org For secondary benzamides, metalation typically occurs at the C2 position (ortho to the amide) due to the formation of an initial N-anion which then directs the second equivalent of the metalating agent. scirp.org In contrast, tertiary benzamides can exhibit different regioselectivity. scirp.org

For this compound, a primary amide, the directing effect of the amide group is expected to dominate, leading to metalation at the C6 position. This regioselectivity allows for the controlled synthesis of polysubstituted aromatic compounds, which are valuable intermediates in various fields of chemical research. thieme-connect.comacs.org The use of different metalating agents, such as lithium magnesiates or zincates, can sometimes alter the regiochemical outcome, providing access to different isomers. researchgate.net

Table 2: Predicted Regiochemical Outcome of Metalation on this compound

| Metalating Agent | Predicted Site of Metalation | Key Influencing Factor |

|---|---|---|

| sec-Butyllithium/TMEDA | C6 | Strong directing effect of the amide group |

| Lithium Diisopropylamide (LDA) | C6 | Steric hindrance at C2 by the methyl group |

Ortho C-H Functionalization Directed by Fluorine Substituents

The presence of fluorine substituents on an aromatic ring significantly influences its reactivity, particularly in the context of C-H functionalization. Fluorine atoms enhance the reactivity of C-H bonds positioned ortho to them, making these sites preferential targets for metal-catalyzed reactions. whiterose.ac.ukacs.org This enhanced reactivity is attributed to both thermodynamic and kinetic factors. Thermodynamically, the formation of a metal-carbon bond ortho to a fluorine atom is more stable. whiterose.ac.ukacs.org Kinetically, the electronegativity of fluorine lowers the energy barrier for C-H bond activation at the adjacent position. whiterose.ac.uk

This principle of fluorine-directed C-H activation is a powerful tool in organic synthesis for the selective functionalization of (poly)fluoroarenes. whiterose.ac.uk While the amide group in a benzamide typically directs functionalization to its ortho C-H bond, the fluorine atoms in this compound introduce competing directing effects. The C-H bond at the C5 position is ortho to the C4-fluorine, and the C-H bond at the C6 position is meta to it. Research on related fluoroarenes has demonstrated that C-H activation often occurs preferentially at the position ortho to the fluorine substituent. whiterose.ac.ukacs.org For example, cobalt-catalyzed borylation of 1-fluoro-3-trifluoromethylbenzene shows a strong preference for functionalization at the C2 and C6 positions, both of which are ortho to the fluorine atom. acs.org

In the case of this compound, the C5-H bond is ortho to the fluorine at C4, making it a primary site for such functionalization reactions. Various transition-metal-catalyzed reactions, including arylations, allylations, and borylations, can be envisioned at this position, guided by the electronic influence of the adjacent fluorine. whiterose.ac.uk

Table 1: Examples of Ortho C-H Functionalization Directed by Fluorine

| Reactant Example | Catalyst/Reagents | Product Type | Selectivity | Reference |

| 1,3-Difluorobenzene | [Rh(Cp*)(PMe3)(C6H4F2)H] | Isomerization to ortho-metallated complex | Thermodynamic preference for ortho-isomer | whiterose.ac.uk |

| 1-Fluoro-3-(trifluoromethyl)benzene | Co(acac)2, B2pin2, ligand | Borylation | High selectivity for positions ortho to Fluorine | acs.org |

| N-(quinolin-8-yl)benzamides | CuI, AgF, NMO, Pyridine | Fluorination | Mono- and di-fluorination ortho to directing group | beilstein-journals.org |

| Benzoic Acids (with removable amide directing group) | Pd(OTf)2(MeCN)4, NMP, Selectfluor | Fluorination | Ortho-fluorination | beilstein-journals.org |

Formation of Complex Molecular Architectures and Scaffolds

Integration into Heterocyclic Systems (e.g., Quinazolinones from Substituted Benzamides)

Substituted benzamides are crucial precursors for the synthesis of complex heterocyclic systems, most notably quinazolinones. organic-chemistry.orgmdpi.com Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous natural products and biologically active compounds. nih.govderpharmachemica.com The synthesis of these heterocycles often involves the cyclocondensation of an ortho-substituted benzamide with a suitable reaction partner.

A particularly relevant method for a substrate like this compound involves the reaction of ortho-fluorobenzamides with amides. acs.orgnih.gov In a transition-metal-free approach, an ortho-fluorobenzamide can undergo a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction with another amide, such as benzamide. acs.orgnih.gov This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. The reaction is typically promoted by a strong base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like DMSO at elevated temperatures. acs.orgnih.gov

For this compound, the fluorine at the C3 position is ortho to the methyl group, not an amino group required for direct cyclization into a quinazolinone. Therefore, it would first need to be converted into a 2-aminobenzamide (B116534) derivative. However, if we consider a related precursor, 2-amino-3,4-difluorobenzamide, it would readily serve as a substrate for various quinazolinone syntheses. For instance, reacting it with aldehydes, derpharmachemica.com α-keto acids, mdpi.com or using DMSO as a carbon source under oxidative conditions can lead to the formation of the corresponding difluoro-substituted quinazolinone ring system. nih.gov Copper-catalyzed methods have also been developed that utilize 2-halobenzamides and a nitrogen source to construct the quinazolinone core. researchgate.net

Table 2: Selected Methods for Quinazolinone Synthesis from Benzamide Precursors

| Benzamide Precursor | Reagents/Conditions | Product | Reference |

| 2-Fluorobenzamides | Amides, Cs₂CO₃, DMSO, 135 °C | 2,3-Disubstituted Quinazolin-4-ones | acs.orgnih.gov |

| 2-Aminobenzamides | α-Keto acids, Water, Catalyst-free | 2-Substituted Quinazolinones | mdpi.com |

| 2-Aminobenzamides | DMSO (as C1 source), H₂O₂, 150 °C | Quinazolin-4(3H)-ones | nih.gov |

| 2-Halobenzamides | Nitriles, Cu(I) catalyst, tBuOK | Quinazolin-4(3H)-ones | researchgate.net |

| 2-Aminobenzamides | Benzoyl chlorides, SBA-Pr-SO₃H, 130 °C | 2-Substituted Quinazolinones | orientjchem.org |

Derivatization for Building Blocks in Advanced Organic Synthesis

The this compound scaffold is a valuable building block for the creation of more complex molecules in fields like pharmaceuticals and materials science. smolecule.comlookchem.com Its utility stems from the specific arrangement of its functional groups—the amide, the methyl group, and the two fluorine atoms—which can be selectively modified or used to influence subsequent reactions.

The amide functional group itself can undergo various transformations. For instance, it can be hydrolyzed to the corresponding 3,4-difluoro-2-methylbenzoic acid, sigmaaldrich.com which opens up a wide range of further derivatization possibilities through carboxylic acid chemistry. Alternatively, the amide can be converted into a Weinreb amide (N-methoxy-N-methylamide), such as 3,4-difluoro-N-methoxy-N-methylbenzamide. enaminestore.comsigmaaldrich.com Weinreb amides are stable intermediates that react cleanly with organometallic reagents to produce ketones, providing a reliable method for C-C bond formation.

The aromatic ring, activated by the fluorine atoms, can participate in nucleophilic aromatic substitution reactions, where one of the fluorine atoms is displaced by a nucleophile. This is a common strategy for introducing new functionalities onto a fluorinated aromatic core. For example, the reaction of tetrafluoroisophthalonitrile (B1582903) with carbazole (B46965) in the presence of a strong base leads to the substitution of all four fluorine atoms, demonstrating the high reactivity of such rings toward nucleophilic attack. orgsyn.org Similar reactivity can be expected for this compound under appropriate conditions.

The combination of these reactive sites makes this compound a versatile starting material. It can be incorporated into larger, structurally complex molecules, where the difluoro-methyl-phenyl moiety can impart specific properties such as increased metabolic stability or altered electronic characteristics, which are highly desirable in the design of new therapeutic agents and advanced materials. nih.gov

Structural Elucidation and Advanced Characterization of 3,4 Difluoro 2 Methylbenzamide and Derivatives

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures and for probing the subtle electronic and vibrational characteristics of compounds. For fluorinated benzamides, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offers a powerful approach to their characterization.

High-Resolution NMR Spectroscopic Techniques for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. asianpubs.org For fluorinated benzamides like 3,4-difluoro-2-methylbenzamide, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) experiments.

The ¹H NMR spectra of fluorinated benzamides can be complex due to proton-proton and proton-fluorine scalar couplings. acs.org The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atoms and the amide group. In this compound, the aromatic protons would exhibit splitting patterns further complicated by couplings to the adjacent fluorine atoms. The methyl protons would typically appear as a singlet, though long-range coupling to the fluorine at position 4 might be observable under high-resolution conditions. The amide protons' chemical shift can be highly variable depending on the solvent and concentration, and they may appear as a broad singlet. mdpi.com

¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF). The chemical shifts of the aromatic carbons are also significantly affected by the fluorine substituents. For instance, carbons C-3 and C-4 in this compound would show characteristic splitting due to coupling with the attached fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The chemical shifts of the fluorine atoms are sensitive to their electronic environment. In this compound, two distinct signals would be expected for the fluorine atoms at the C-3 and C-4 positions, with their coupling to each other and to neighboring protons providing valuable structural confirmation.

To resolve complex spectra and make unambiguous assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgnih.gov These experiments help to establish connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assigning the specific resonances to the correct atoms within the molecule. nih.gov

| NMR Data for a Representative Fluorinated Benzamide (B126) Derivative | |

| Nucleus | Typical Chemical Shift (δ, ppm) and Coupling (J, Hz) Information |

| ¹H NMR | Aromatic Protons: δ 7.0-8.5 ppm, with complex splitting due to H-H and H-F couplings. Amide Protons (NH₂): δ 5.5-8.5 ppm (broad). Methyl Protons (CH₃): δ 2.0-2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon: δ 165-175 ppm. Aromatic C-F: δ 150-165 ppm (¹JCF ≈ 240-260 Hz). Aromatic C-H/C-C: δ 110-140 ppm. Methyl Carbon: δ 15-25 ppm. |

| ¹⁹F NMR | Aromatic C-F: Chemical shifts are highly dependent on the substitution pattern. |

Infrared and Raman Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. elsevier.comuni-siegen.de These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. wiley-vch.despectroscopyonline.com

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The precise position of these bands can indicate the extent of hydrogen bonding in the solid state. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. Its frequency is also sensitive to hydrogen bonding, with lower frequencies suggesting stronger hydrogen bonding. The N-H bending vibration (Amide II band) occurs near 1600 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the 1300-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. tum.de While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric stretching of the difluorinated benzene (B151609) ring would be a particularly strong feature. Raman spectroscopy is also effective for studying low-frequency lattice vibrations, which can provide insight into the crystal packing. spectroscopyonline.com

By comparing the vibrational spectra in different states (e.g., solid vs. solution), information about conformational changes and the disruption of intermolecular interactions can be obtained.

| Characteristic Vibrational Frequencies for Fluorinated Benzamides | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1620 - 1580 |

| C-F Stretch | 1300 - 1000 |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bspublications.netmsu.edu The absorption of UV radiation by benzamide derivatives is primarily due to π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group. uzh.ch

For this compound, the benzene ring and the carbonyl group act as chromophores. The electronic transitions of the benzene ring typically give rise to two bands, a primary band around 200 nm and a secondary, weaker band around 255 nm. up.ac.za The presence of substituents on the benzene ring, such as the fluorine atoms, the methyl group, and the amide group, can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε). This is due to their influence on the energy levels of the molecular orbitals. up.ac.za

The amide group itself has a weak n → π* transition at longer wavelengths, which is often obscured by the stronger π → π* transitions of the aromatic ring. The fluorine atoms, acting as auxochromes, can also influence the electronic transitions through their inductive and resonance effects, potentially leading to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. bspublications.net

| Typical Electronic Transitions in Fluorinated Benzamides | |

| Transition | Approximate Wavelength Range (nm) |

| π → π* (Aromatic Ring) | 200 - 280 |

| n → π* (Carbonyl) | > 280 (often weak and may be submerged) |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state. uol.deanton-paar.comyoutube.com

Single-Crystal X-ray Diffraction Analysis of Fluorinated Benzamide Derivatives

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. For a derivative of this compound, this technique would confirm the planar geometry of the benzene ring and the amide group. It would also provide accurate measurements of the C-F, C-N, C=O, and C-C bond lengths. The crystal system, space group, and unit cell dimensions are also determined, which are fundamental to describing the crystal packing. researchgate.net In some cases, fluorinated compounds can crystallize in different polymorphic forms, which would have distinct crystal structures and properties. nih.gov

| Illustrative Crystallographic Data for a Fluorinated Benzamide | |

| Parameter | Typical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.33 Å |

Analysis of Supramolecular Assembly and Intermolecular Interactions in the Solid State

The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of this compound, it is expected that the N-H groups will form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, often leading to the formation of chains or dimeric motifs. nih.gov

| Common Intermolecular Interactions in Fluorinated Benzamides | |

| Interaction Type | Description |

| N-H···O Hydrogen Bond | Strong interaction between the amide N-H and the carbonyl oxygen. |

| C-H···O Hydrogen Bond | Weaker interaction between an aromatic or methyl C-H and the carbonyl oxygen. |

| C-H···F Hydrogen Bond | Weak interaction between a C-H group and a fluorine atom. |

| π-Stacking | Interaction between the π-systems of adjacent aromatic rings. |

| C-F···π Interaction | Interaction between a fluorine atom and the face of an aromatic ring. |

Applications in Advanced Synthetic Targets and Materials Research

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

The unique arrangement of substituents on the aromatic ring of 3,4-Difluoro-2-methylbenzamide makes it a powerful intermediate for the synthesis of intricate molecular structures. The fluorine atoms and the methyl group influence the reactivity of the aromatic ring, while the benzamide (B126) functional group provides a convenient handle for a variety of chemical transformations.

Precursors for Multi-Substituted Aromatic Systems

This compound serves as an excellent starting material for the synthesis of highly functionalized aromatic compounds. The existing substituents on the benzene (B151609) ring direct subsequent reactions, allowing for the regioselective introduction of additional functional groups. This controlled approach is crucial in multi-step syntheses where precise molecular architecture is paramount.

The directing effects of the fluorine, methyl, and amide groups in electrophilic aromatic substitution reactions are key to the utility of this compound. For instance, the activating effect of the methyl and amino groups (derived from the benzamide) can be harnessed to introduce new substituents at specific positions on the aromatic ring. Conversely, the deactivating, ortho-, para-directing nature of the fluorine atoms can be exploited to achieve alternative substitution patterns. The interplay of these electronic effects allows chemists to strategically build up molecular complexity.

Furthermore, the fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAr), a powerful method for forming new carbon-heteroatom or carbon-carbon bonds. This is particularly effective in activated systems and provides a pathway to derivatives that are not accessible through electrophilic substitution. The presence of two fluorine atoms offers the potential for sequential or selective displacement, further expanding the range of possible multi-substituted products that can be generated from this versatile precursor.

Building Blocks for Novel Fluorinated Scaffolds

The development of novel molecular scaffolds is a primary objective in drug discovery and materials science. Fluorinated scaffolds are of particular interest due to the beneficial properties conferred by fluorine. This compound and its derivatives are valuable building blocks for the construction of such scaffolds, especially heterocyclic systems.

For example, the aniline (B41778) derivative, 3,4-difluoro-2-methylaniline, can be used as a key starting material in the synthesis of fluorinated quinolones, a class of potent antibacterial agents. The difluoro-substitution pattern is a common feature in many modern fluoroquinolone drugs, contributing to their enhanced efficacy and pharmacokinetic profiles. The synthesis of these complex heterocyclic systems often involves the condensation of the aniline with other reagents to form the core ring structure, with the fluorine and methyl groups becoming integral parts of the final molecular architecture.

The reactivity of the amine and the potential for substitution at the fluorine-bearing carbon atoms allow for the creation of a diverse array of fluorinated heterocyclic scaffolds. These scaffolds can then be further elaborated to produce libraries of compounds for biological screening or for the development of new materials with unique properties.

Derivatization Towards Functional Materials

The same structural features that make this compound a valuable synthetic intermediate also render it a promising precursor for the development of advanced functional materials. By incorporating this fluorinated moiety into larger molecular systems, it is possible to tailor the bulk properties of the resulting materials.

Synthesis of Polymers with Tailored Electronic or Optical Properties

Polymers derived from fluorinated aniline precursors have garnered significant attention for their potential applications in electronics and optics. The incorporation of fluorine atoms into the polymer backbone can significantly alter its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the material's conductivity, charge transport characteristics, and optical absorption and emission spectra.

The polymerization of aniline derivatives, such as 3,4-difluoro-2-methylaniline, can be achieved through oxidative chemical or electrochemical methods. The resulting polyanilines are a class of conducting polymers with a wide range of potential applications, including in sensors, electrochromic devices, and as antistatic coatings. The specific substituents on the aniline monomer unit, such as the difluoro and methyl groups in this case, allow for the fine-tuning of the polymer's properties. For instance, the electron-withdrawing nature of the fluorine atoms can enhance the polymer's environmental stability and modify its redox behavior.

The table below summarizes the potential impact of incorporating the 3,4-difluoro-2-methylphenyl moiety into a polymer backbone on its electronic and optical properties.

| Property | Potential Influence of 3,4-Difluoro-2-methylphenyl Moiety |

| HOMO/LUMO Energy Levels | The strong electron-withdrawing effect of the fluorine atoms can lower both the HOMO and LUMO energy levels, potentially increasing the polymer's oxidative stability. |

| Band Gap | The substitution pattern can influence the conjugation along the polymer chain, thereby tuning the energy band gap and affecting the material's color and absorption spectrum. |

| Solubility | The presence of the methyl group and the overall polarity of the monomer unit can affect the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication. |

| Morphology | The substituents on the aromatic ring can influence the packing of the polymer chains in the solid state, which in turn affects charge transport and other bulk properties. |

Precursors for Advanced Materials with Specific Structural or Chemical Features (General)

Beyond conjugated polymers, this compound can serve as a precursor for a broader range of advanced materials where specific structural or chemical features are desired. The difluorinated aromatic ring can be incorporated into various macromolecular architectures, including polyamides, polyimides, and other high-performance polymers.

In these materials, the fluorinated segments can impart desirable properties such as:

Thermal Stability: The high strength of the carbon-fluorine bond often leads to materials with enhanced thermal and oxidative stability.

Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals, making them suitable for applications in harsh environments.

Low Surface Energy: The presence of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. This is beneficial for applications such as protective coatings and low-friction surfaces.

Dielectric Properties: Fluorinated materials often exhibit low dielectric constants, making them attractive for use as insulators in microelectronics.

The ability to introduce the 3,4-difluoro-2-methylphenyl moiety into a material's structure provides a powerful tool for chemists and materials scientists to design and synthesize new materials with precisely controlled properties for a wide array of advanced applications.

Q & A

Basic Research Questions

Q. What key physicochemical properties of 3,4-difluoro-2-methylbenzamide are critical for experimental design, and how do they influence reactivity or stability?

- Answer : Key properties include solubility (polar vs. nonpolar solvents), pKa (acid dissociation constant), and thermal stability . For instance, fluorine substituents enhance electronegativity and stability under acidic conditions, while the methyl group may influence steric hindrance in reactions. Solubility in DMSO or ethanol is critical for biological assays, and pKa (predicted via computational tools like ACD/Labs or experimental titration) affects protonation states in aqueous environments. Stability studies under varying pH and temperature are essential to avoid degradation during storage or reactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Optimization involves:

- Reaction conditions : Using catalysts like Pd/C for hydrogenation or trifluoroacetic acid (TFA) for deprotection steps (see for analogous procedures).

- Purification : Column chromatography with silica gel (hexane/EtOH gradients) or recrystallization from ethanol/water mixtures.

- Monitoring : TLC or HPLC to track intermediates. Fluorine substituents may require inert atmospheres to prevent side reactions .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Answer :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine placement and methyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

- HPLC-PDA for purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed for this compound derivatives?

- Answer : Contradictions may arise from:

- Variable reaction kinetics due to fluorine’s electron-withdrawing effects, altering nucleophilic/electrophilic behavior.

- Impurity profiles : Trace metals or solvents (e.g., DMF) can catalyze side reactions. Use ICP-MS for metal analysis.

- Computational modeling (DFT calculations) to predict reactive sites and competing pathways. Cross-validate with LC-MS/MS fragmentation patterns .

Q. What strategies are effective in designing this compound derivatives for targeted biological activity (e.g., enzyme inhibition)?

- Answer :

- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl or ethyl to modulate lipophilicity (logP).

- Structure-activity relationship (SAR) : Introduce electron-deficient groups (e.g., nitro) at the 2-position to enhance binding to ATP-binding pockets.

- Solubility enhancement : Add polar moieties (e.g., morpholine) via amide coupling while retaining fluorine’s metabolic stability .

Q. How can mechanistic studies (e.g., isotopic labeling) elucidate the degradation pathways of this compound under physiological conditions?

- Answer :

- Deuterium labeling : Synthesize deuterated analogs (e.g., CD₃ group) to track metabolic oxidation via LC-MS.

- ¹⁸O/¹⁶O isotope tracing in hydrolysis studies to identify esterase-mediated cleavage.

- EPR spectroscopy to detect radical intermediates in photodegradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.